Home > Products > Screening Compounds P90785 > Bosutinib Oxydechlorinated
Bosutinib Oxydechlorinated -

Bosutinib Oxydechlorinated

Catalog Number: EVT-13988835
CAS Number:
Molecular Formula: C26H30ClN5O4
Molecular Weight: 512.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of bosutinib involves several steps, including the condensation of specific precursors and subsequent reactions to form the final compound. One notable method includes the use of 2,4-dichloro-5-methoxybenzaldehyde and 6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile as starting materials. The process typically involves:

  1. Condensation Reaction: The initial step combines the aldehyde and amine derivatives under acidic conditions, often using triethylamine as a base.
  2. Reduction: Following condensation, sodium borohydride is used to reduce intermediates to yield bosutinib.
  3. Purification: The crude product undergoes recrystallization to obtain pure bosutinib .

This method is noted for its simplicity and environmental friendliness, making it suitable for large-scale production .

Molecular Structure Analysis

Bosutinib Oxydechlorinated has a molecular formula of C26H30ClN5O4C_{26}H_{30}ClN_{5}O_{4} with a molecular weight of approximately 512.001 g/mol. The structure features multiple functional groups including a quinoline core, which is essential for its biological activity.

  • Key Structural Features:
    • Quinoline Backbone: Provides a scaffold for kinase inhibition.
    • Chlorinated Aromatic Rings: Contribute to binding affinity and selectivity.
    • Piperazine Side Chain: Enhances solubility and bioavailability.

The stereochemistry of bosutinib oxydechlorinated is achiral .

Chemical Reactions Analysis

Bosutinib undergoes various chemical transformations within the body, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway results in the formation of oxydechlorinated bosutinib (M2), which accounts for about 19% of the parent compound's exposure in plasma. Other metabolites include N-desmethylated bosutinib (M5) and bosutinib N-oxide (M6), although these are considered inactive .

The elimination pathways indicate that approximately 91.3% of an oral dose is excreted through feces, with minimal renal clearance .

Mechanism of Action

Bosutinib functions primarily as a tyrosine kinase inhibitor targeting the BCR-ABL fusion protein associated with Philadelphia chromosome-positive chronic myelogenous leukemia. Its mechanism includes:

  1. Inhibition of BCR-ABL Kinase Activity: By binding to the active site of BCR-ABL, bosutinib prevents phosphorylation events that lead to cell proliferation.
  2. Dual Inhibition: Additionally, it inhibits Src family kinases that are involved in tumor progression and metastasis.
  3. Resistance Profile: Bosutinib effectively inhibits most BCR-ABL mutations associated with resistance to first-generation inhibitors like imatinib, although it shows limited efficacy against T315I and V299L mutations .
Physical and Chemical Properties Analysis

Bosutinib Oxydechlorinated exhibits several notable physical and chemical properties:

Additional properties include:

  • LogP (Partition Coefficient): Indicates moderate lipophilicity (around 5.4), suggesting good membrane permeability.
  • Topological Polar Surface Area: Approximately 82.9 Ų, which impacts its absorption characteristics .
Applications

Bosutinib Oxydechlorinated serves primarily as a research focus in pharmacology due to its role as a metabolite of bosutinib. Its implications in drug metabolism studies enhance understanding of pharmacokinetics in chronic myelogenous leukemia treatments. Furthermore, ongoing studies may explore its potential role in combination therapies or as a biomarker for therapeutic efficacy in patients undergoing treatment with bosutinib .

Introduction to Bosutinib Oxydechlorinated in the Context of Tyrosine Kinase Inhibitor Metabolism

Role of Bosutinib Oxydechlorinated as a Major Metabolite in Bosutinib Pharmacokinetics

Bosutinib oxydechlorinated (M2) is a primary oxidative metabolite of the tyrosine kinase inhibitor bosutinib, formed predominantly through hepatic CYP3A4-mediated metabolism. Pharmacokinetic studies reveal that this metabolite accounts for approximately 19% of parent drug exposure in plasma following bosutinib administration, making it one of the most significant circulating metabolites in humans [1] [2]. The formation kinetics follow first-order kinetics relative to bosutinib concentrations, with its detection peaking at 4-6 hours post-dose – aligning with bosutinib's Tmax [2] [6].

Table 1: Pharmacokinetic Parameters of Bosutinib and Oxydechlorinated Metabolite

ParameterBosutinibOxydechlorinated Metabolite (M2)
Relative Exposure100%19% of parent
Tmax4-6 hours4-6 hours
Protein Binding94-96%Not reported
Elimination RouteFecal (91.3%)Presumed fecal

The metabolite’s extended detection window correlates with bosutinib’s mean terminal elimination half-life of 22.5 hours, suggesting continuous formation during the elimination phase [2] [6]. Unlike bosutinib, which undergoes extensive first-pass metabolism, the oxydechlorinated metabolite does not appear to undergo significant further biotransformation, contributing to its persistent circulation. Its clearance mechanisms remain uncharacterized but are presumed to align with bosutinib’s predominant fecal excretion pathway [2].

Crucially, pharmacokinetic interactions involving CYP3A4 modulators directly impact this metabolite’s generation. Coadministration with the potent CYP3A4 inhibitor ketoconazole increases bosutinib AUC by 8.6-fold, thereby proportionally elevating oxydechlorinated metabolite exposure [2]. Conversely, the CYP3A4 inducer rifampicin reduces bosutinib AUC by 94%, effectively shutting down the metabolic pathway generating M2 [2] [6]. This establishes CYP3A4 activity as the primary determinant of oxydechlorinated metabolite formation and systemic exposure.

Significance of Oxidative Dechlorination in Bosutinib Biotransformation Pathways

Oxidative dechlorination represents a chemically distinctive and mechanistically significant biotransformation pathway for bosutinib. This metabolic reaction involves the replacement of a chlorine atom with a hydroxyl group at the anilino ring of bosutinib’s chemical scaffold (C26H30ClN5O4 for the deuterated analog) [4]. This structural alteration significantly increases the metabolite’s polarity compared to the parent drug, as evidenced by analytical characterizations using liquid chromatography-mass spectrometry (LC-MS) [4].

Table 2: Structural Comparison of Bosutinib and Oxydechlorinated Metabolite

CharacteristicBosutinibOxydechlorinated Metabolite
Molecular FormulaC26H29Cl2N5O3C26H30ClN5O4
Key Structural ChangeDichloro-anilino moietyMonochloro-hydroxy-anilino moiety
PolarityLowerHigher

The reaction proceeds via an epoxide intermediate or direct oxygen insertion at the carbon-chlorine bond, facilitated by CYP3A4’s oxidative capability. This pathway exemplifies a rare but clinically relevant dehalogenation step in xenobiotic metabolism, distinct from more common oxidations like N-dealkylation or aliphatic hydroxylation [1]. The metabolite M5 (N-desmethyl bosutinib) forms via conventional N-demethylation and circulates at 25% of parent exposure, contrasting with the unusual oxidative dechlorination route producing M2 [2].

The functional consequences of this biotransformation are multifaceted:

  • Pharmacological Activity: Unlike bosutinib, oxydechlorinated bosutinib exhibits substantially reduced affinity for Src/Abl kinases due to altered stereoelectronic properties at the anilino pharmacophore. Experimental IC50 values show >10-fold reduced potency against BCR-Abl compared to parent bosutinib [6].
  • Analytical Utility: The distinct mass shift (+16 Da, -35 Da from chlorine loss) enables reliable tracking of this metabolic pathway in mass spectrometry-based assays. Deuterated variants ([2H8]-oxydechlorinated bosutinib) serve as internal standards for precise quantification in pharmacokinetic studies [4].
  • Metabolic Fate: The hydroxy group introduced via dechlorination enables potential phase II conjugation (glucuronidation/sulfation), though these secondary metabolites remain uncharacterized in human studies [1] [2].

This biotransformation pathway exemplifies how structural modifications at peripheral molecular regions can significantly alter drug behavior without immediate detoxification. The high circulating levels of oxydechlorinated bosutinib underscore its pharmacokinetic relevance despite diminished target affinity [1] [6].

Properties

Product Name

Bosutinib Oxydechlorinated

IUPAC Name

4-(2-chloro-4-hydroxy-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C26H30ClN5O4

Molecular Weight

512.0 g/mol

InChI

InChI=1S/C26H30ClN5O4/c1-31-6-8-32(9-7-31)5-4-10-36-25-13-20-18(11-24(25)35-3)26(17(15-28)16-29-20)30-21-14-23(34-2)22(33)12-19(21)27/h11-14,16,33H,4-10H2,1-3H3,(H,29,30)

InChI Key

OFBQZZFEXFRYQW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)O)OC)C#N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.